![molecular formula C7H5NOS B12519025 7H-Oxireno[D]thiazolo[3,2-A]pyridine CAS No. 681228-89-7](/img/structure/B12519025.png)
7H-Oxireno[D]thiazolo[3,2-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Oxireno[D]thiazolo[3,2-A]pyridine is a heterocyclic compound that combines the structural features of oxirene, thiazole, and pyridine rings. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Oxireno[D]thiazolo[3,2-A]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(thiazol-2-yl)acetonitriles with suitable electrophilic agents. This process often requires specific reaction conditions such as the presence of a base and elevated temperatures to facilitate the cyclization .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7H-Oxireno[D]thiazolo[3,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
7H-Oxireno[D]thiazolo[3,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in the development of functional organic materials.
Mechanism of Action
The mechanism of action of 7H-Oxireno[D]thiazolo[3,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its antitumor effects .
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine: Shares the thiazole and pyridine rings but differs in the additional pyrimidine ring.
Thiazolo[3,2-b]-1,2,4-triazinone: Similar in structure but contains a triazinone ring instead of the oxirene ring.
Uniqueness: 7H-Oxireno[D]thiazolo[3,2-A]pyridine is unique due to the presence of the oxirene ring, which imparts distinct reactivity and biological properties. This structural feature differentiates it from other thiazolo-pyridine derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
681228-89-7 |
|---|---|
Molecular Formula |
C7H5NOS |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-oxa-8-thia-1-azatricyclo[5.3.0.03,5]deca-3(5),6,9-triene |
InChI |
InChI=1S/C7H5NOS/c1-2-10-7-3-5-6(9-5)4-8(1)7/h1-3H,4H2 |
InChI Key |
LKYSHLQEAVEBFR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(O2)C=C3N1C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



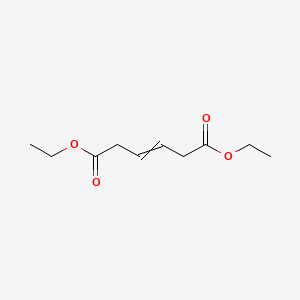
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)
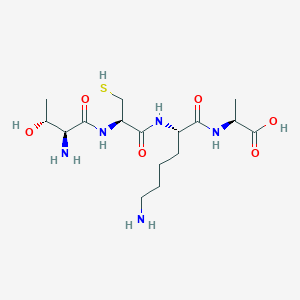

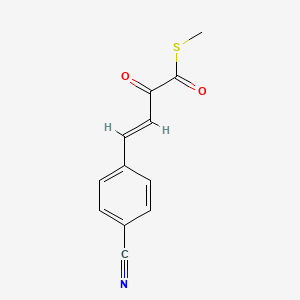
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
![[(4S,5S)-5-(Aminomethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12518984.png)
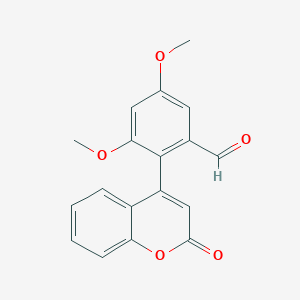
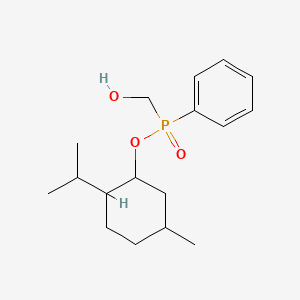
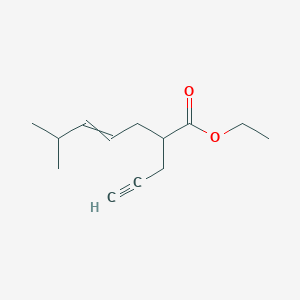
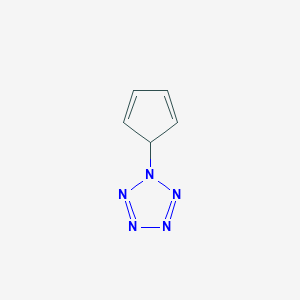
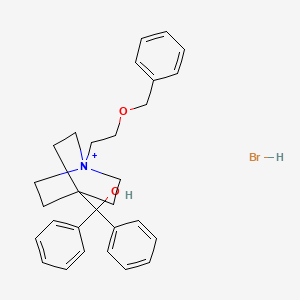
![{6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12519022.png)
